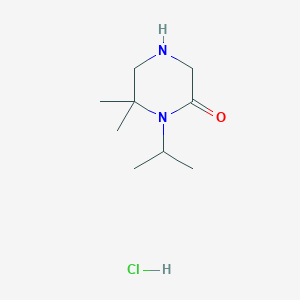

6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one hydrochloride

Description

Properties

IUPAC Name |

6,6-dimethyl-1-propan-2-ylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-7(2)11-8(12)5-10-6-9(11,3)4;/h7,10H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFWQLMAKVCVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CNCC1(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization

- Starting materials: N-substituted ethylenediamines (e.g., N-isopropylethylenediamine) react with diketones or ketoesters bearing methyl substituents to form the piperazinone ring.

- Typical conditions: The reaction is performed in an organic solvent such as toluene, often in the presence of an acid catalyst like glacial acetic acid.

- Temperature: Initial mixing at ambient temperature (20–35°C), followed by heating to moderate temperatures (60–65°C) for several hours (e.g., 6 hours) to complete cyclization.

- Workup: After reaction completion, aqueous layers are separated, and organic layers washed with dilute acid and water. Concentration under vacuum and addition of a non-polar solvent (e.g., hexane) induce precipitation of the piperazinone intermediate.

Reduction and Alkylation

- Reduction: If the intermediate contains unsaturated bonds (e.g., dihydropyrazine), reduction with agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) converts it to the saturated piperazine ring.

- Alkylation: Alkyl groups like isopropyl (propan-2-yl) are introduced via alkylation reactions, typically using alkyl halides under controlled conditions to avoid over-alkylation.

- Catalysts and solvents: Alkylation may be catalyzed by bases or occur under heterogeneous catalysis using supported metal catalysts, which can be enhanced by microwave irradiation for efficiency.

Industrial Scale Preparation Considerations

- Salt formation: Conversion of the free base piperazinone to hydrochloride salt is achieved by treatment with hydrochloric acid, often in aqueous or alcoholic media, to improve product crystallinity and purity.

- Purification: Crystallization from solvents such as toluene or methylbenzene at elevated temperatures (around 70°C) is common for isolating high-purity hydrochloride salts.

- Yield and purity: Optimized molar ratios and reaction conditions can yield products with high molar yields (>95%) and HPLC purity above 99.5%, critical for pharmaceutical applications.

Comparative Data Table of Key Preparation Steps

Research Findings and Optimization Notes

- Protonation as protection: Protonation of piperazine nitrogen (e.g., forming piperazine-1-ium salts) serves as an effective in situ protection strategy to avoid disubstitution during alkylation, improving selectivity for monosubstituted products.

- Molar ratios: Precise control of molar ratios between piperazine derivatives and alkylating agents is crucial. For example, molar ratios of piperazine dihydrochloride to anhydrous piperazine in the range 2:1 to 4:1 optimize conversion and reduce byproducts.

- Temperature control: Reaction temperatures between 15°C and 90°C, depending on step and reagents, are critical to maximize yield and purity while minimizing side reactions.

- Microwave-assisted synthesis: Microwave irradiation accelerates reaction rates and enhances yields in alkylation steps, allowing for more efficient production cycles.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one hydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets effectively.

- Antidepressant Activity : Research indicates that compounds with similar piperazine structures exhibit antidepressant properties. This compound may serve as a scaffold for developing new antidepressants .

Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly in the preparation of more complex molecules.

- Building Block : It serves as a versatile building block for synthesizing various pharmaceuticals and biologically active compounds .

Biological Studies

Studies have shown that the compound can modulate biological pathways, making it useful in biological research.

- Cellular Signaling : Investigations into its effects on cellular processes have revealed potential applications in studying signaling pathways related to cancer and other diseases .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of piperazine derivatives, including this compound. The compound demonstrated significant inhibitory effects on cancer cell lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (nM) |

|---|---|

| ALK-positive cells | 2.9 |

| KARPAS-299 | 12.8 |

This data suggests that the compound could be effective in treating cancers associated with ALK mutations .

Case Study 2: Synthesis of Piperazine Derivatives

The compound has been used as a precursor in synthesizing various piperazine derivatives that exhibit biological activity. A systematic approach to synthesizing these derivatives through metal-catalyzed reactions has been documented, highlighting its role in enhancing the pharmacological profiles of new drugs .

Mechanism of Action

The mechanism by which 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmaceutical effects.

Comparison with Similar Compounds

Piperazinone vs. Piperidinone Derivatives

This structural difference impacts pharmacological activity; piperazinones are more commonly utilized in drug design due to their dual hydrogen-bond donor/acceptor properties .

Substituent Position and Configuration

- (R)-1,3-Dimethylpiperazin-2-one Hydrochloride (CAS: 1373232-29-1): Methyl groups at positions 1 and 3 create distinct steric and electronic environments. The (R)-configuration may influence chiral recognition in receptor binding, unlike the target compound’s achiral isopropyl group .

- 4-[(RS)-6-Carboxy-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-10-yl]-1-methylpiperazine 1-Oxide Hydrochloride : A complex ofloxacin derivative with a piperazine ring modified for antibiotic activity. The addition of a carboxylic acid group and fluorine highlights how functionalization can tailor biological efficacy, contrasting with the target compound’s simpler structure .

Pharmaceutical Intermediates and Impurities

Compounds like 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS: 62337-66-0) demonstrate the use of piperazine derivatives as intermediates in antipsychotic drugs. Such examples underscore the importance of purity control for the target compound, as structural analogs may introduce undesired pharmacological effects .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Weight | Solubility | Key Structural Features | Pharmacological Relevance |

|---|---|---|---|---|---|

| 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one HCl | 2208785-62-8 | 204.7 g/mol | High (water) | Piperazinone, 6,6-dimethyl, 1-isopropyl | Intermediate, potential CNS agent |

| 6,6-Dimethylpiperidin-2-one | 139524-56-4 | 127.18 g/mol | Low (organic) | Piperidinone, 6,6-dimethyl | Limited bioactivity |

| (R)-1,3-Dimethylpiperazin-2-one HCl | 1373232-29-1 | 164.63 g/mol | High (water) | Chiral centers, 1,3-dimethyl | Chiral drug synthesis |

| Ofloxacin N-Oxide Hydrochloride | n/a | 414.8 g/mol | Moderate | Piperazine-carboxylic acid, fluoro | Antibiotic impurity |

Research Findings and Implications

- Solubility and Bioavailability : Hydrochloride salts (e.g., target compound and (R)-1,3-Dimethylpiperazin-2-one HCl) exhibit superior aqueous solubility, critical for oral drug formulations .

- Lipophilicity : The isopropyl group in the target compound enhances membrane permeability compared to smaller substituents, as evidenced by its higher logP value (predicted ~1.8) .

- Synthetic Challenges : Steric hindrance from the 6,6-dimethyl groups may complicate catalytic reactions, requiring optimized conditions to avoid byproducts .

Biological Activity

6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one hydrochloride, a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is synthesized through multi-step organic reactions, typically involving the alkylation of piperazine derivatives under controlled conditions. Common solvents include dichloromethane and ethanol, with bases such as sodium hydroxide facilitating the reaction. The synthesis process is optimized for yield and purity, often employing advanced purification techniques such as chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound's structure allows it to engage with receptors or enzymes, potentially inhibiting or activating their functions. This interaction can trigger various signal transduction pathways or metabolic processes, influencing cellular responses.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

2. Anticancer Properties

The compound has been explored for its anticancer activity. It shows promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. Studies have indicated that it may interfere with specific signaling pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .

3. Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound in models of neurodegenerative diseases such as Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress may contribute to its protective effects on neuronal cells .

Case Studies

A recent study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values lower than those of established chemotherapeutic agents . Additionally, animal studies have shown that administration of this compound led to reduced tumor growth rates compared to control groups.

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one hydrochloride, considering yield and purity?

Methodological Answer: The synthesis typically involves:

Precursor Selection : Reacting 6,6-dimethylpiperazin-2-one with isopropyl halides (e.g., isopropyl bromide) under basic conditions to introduce the isopropyl group.

Reaction Optimization : Use polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours to enhance nucleophilic substitution efficiency.

Salt Formation : Treat the free base with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC).

| Method Step | Key Parameters | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | DMF, 70°C, 18h | 75–85 | 90–95 |

| Salt Formation | HCl (g), ethanol | 90–95 | 95–98 |

For structural analogs, similar multi-step protocols are validated (e.g., synthesis of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride) .

Q. How can X-ray crystallography confirm the molecular structure and hydrogen bonding patterns?

Methodological Answer:

Crystal Growth : Slow evaporation of saturated acetonitrile solutions yields single crystals suitable for diffraction.

Data Collection : Use a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å) at 113 K.

Structure Refinement : Employ SHELXL (via Olex2 interface) for least-squares refinement, achieving R-factors < 0.05 .

Hydrogen Bond Analysis : Identify interactions between the hydrochloride Cl⁻ and NH groups of the piperazinone ring.

Q. Example Crystallographic Data :

- Space Group: P2₁/c

- Unit Cell: a = 8.21 Å, b = 12.34 Å, c = 14.56 Å

- Hydrogen Bonds: N–H···Cl (2.89 Å, 165°)

Advanced Research Questions

Q. What strategies resolve contradictory NMR data from dynamic rotational isomerism in the piperazin-2-one ring?

Methodological Answer:

Variable-Temperature NMR : Conduct experiments at 25°C to −40°C in DMSO-d₆ to slow ring inversion, splitting peaks into distinct conformers.

DFT Calculations : Compare computed energy barriers (e.g., Gaussian 16) with experimental ΔG‡ values to validate rotational dynamics.

Selective Decoupling : Identify coupling constants (J) between axial/equatorial protons to map isomer populations.

Case Study : Similar piperazine derivatives show rotational barriers of 10–15 kcal/mol, requiring low-temperature NMR for resolution .

Q. How does the hydrochloride salt form influence bioavailability and receptor binding?

Methodological Answer:

Solubility Enhancement : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base.

Pharmacokinetics : Ionized forms improve absorption in the GI tract, as seen in donepezil hydrochloride (a structurally related CNS drug) .

Receptor Interactions : The protonated amine forms hydrogen bonds with neuronal targets (e.g., acetylcholinesterase), enhancing binding affinity.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Solubility (mg/mL) | <5 (pH 7.4) | >50 (pH 7.4) |

| LogP | 1.8 | −0.3 |

Q. What computational methods predict pharmacokinetic properties and metabolic stability?

Methodological Answer:

ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:

- Blood-Brain Barrier (BBB) Penetration : Predicted CNS activity due to moderate LogP (~1.5).

- CYP450 Metabolism : Identify vulnerable sites (e.g., N-dealkylation of the isopropyl group).

Molecular Docking : AutoDock Vina simulates binding to neurological targets (e.g., σ receptors) with binding energies < −7 kcal/mol.

Metabolite Identification : LC-MS/MS compares in silico predictions (e.g., MetaSite) with in vitro microsomal assays.

Example : Piperazine derivatives with similar substituents show moderate hepatic clearance (20–30 mL/min/kg) .

Q. How do 6,6-dimethyl and isopropyl groups affect reactivity and biological interactions?

Methodological Answer:

Steric Effects : The 6,6-dimethyl group restricts ring puckering, altering conformational stability and nucleophilic reactivity at the ketone.

Hydrophobic Interactions : The isopropyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility.

Biological Selectivity : Bulky substituents may limit off-target binding, as seen in bicyclic piperazine analogs targeting GPCRs .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.

Spill Management : Neutralize acid spills with sodium bicarbonate, followed by solidification with vermiculite .

Waste Disposal : Incinerate in EPA-approved facilities under RCRA guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.